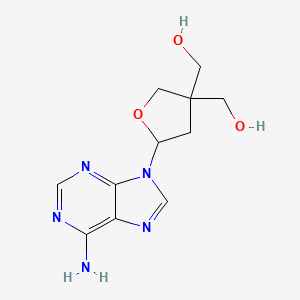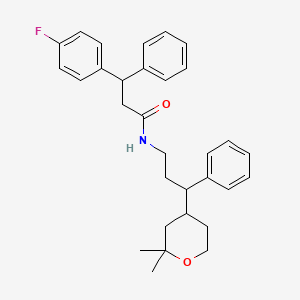
C31H36Fno2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C31H36FNO2 Phytomenadione . It is also referred to as Vitamin K1 or phylloquinone . This compound is a fat-soluble vitamin that plays a crucial role in blood clotting and bone health. It is found naturally in green leafy vegetables, vegetable oils, and some fruits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phytomenadione can be synthesized through several methods. One common synthetic route involves the condensation of 2-methyl-1,4-naphthoquinone with a side chain derived from phytol. The reaction typically requires a strong base such as sodium hydride and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of phytomenadione often involves the extraction of the compound from natural sources such as alfalfa or other green plants. The extracted compound is then purified through various chromatographic techniques to obtain a high-purity product suitable for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions
Phytomenadione undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the quinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have different biological activities and applications .
Aplicaciones Científicas De Investigación
Phytomenadione has a wide range of applications in scientific research:
Mecanismo De Acción
Phytomenadione exerts its effects by acting as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme is responsible for the carboxylation of glutamic acid residues in certain proteins, which is essential for their biological activity. The carboxylated proteins are involved in blood clotting and bone metabolism .
Comparación Con Compuestos Similares
Phytomenadione is unique among the vitamin K family due to its specific structure and biological activity. Similar compounds include:
Menaquinone (Vitamin K2): Found in fermented foods and animal products, it has a longer side chain and different biological activities.
Menadione (Vitamin K3): A synthetic compound used in animal feed and some supplements, it lacks the side chain present in phytomenadione and menaquinone.
Phytomenadione is particularly effective in promoting blood clotting and bone health, making it a vital nutrient for maintaining overall health .
Propiedades
Fórmula molecular |
C31H36FNO2 |
|---|---|
Peso molecular |
473.6 g/mol |
Nombre IUPAC |
N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-3-(4-fluorophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C31H36FNO2/c1-31(2)22-26(18-20-35-31)28(23-9-5-3-6-10-23)17-19-33-30(34)21-29(24-11-7-4-8-12-24)25-13-15-27(32)16-14-25/h3-16,26,28-29H,17-22H2,1-2H3,(H,33,34) |
Clave InChI |
WVVSVXGHCWACJI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)C(CCNC(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(4-Methoxyphenyl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B15172630.png)
![N-({3-[(Cyclopropylamino)methyl]phenyl}methyl)-N-methylacetamide](/img/structure/B15172631.png)
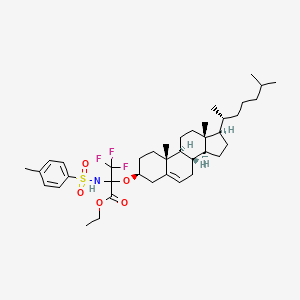
![3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B15172663.png)
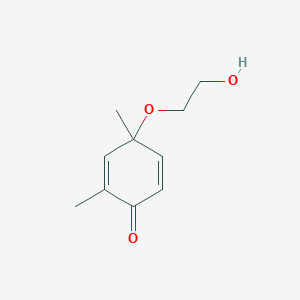
![N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide](/img/structure/B15172677.png)
![(3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15172684.png)
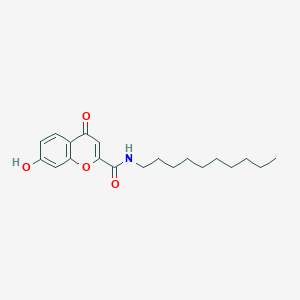
![3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B15172694.png)
![N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B15172697.png)
![3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene](/img/structure/B15172705.png)
![tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B15172711.png)
![1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172712.png)
